molecular formula C14H15N3O5 B13991407 2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

Cat. No.: B13991407
M. Wt: 305.29 g/mol
InChI Key: LFXRWMYSIINRGF-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Esterification: The esterification of the quinoline derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid leads to the formation of the ethyl ester.

    Amidation: The final step involves the amidation of the ethyl ester with N-methylamine to yield 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, platinum or palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Amino derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. It can also interfere with microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a nitro group and an amide linkage makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

2-(1-ethyl-6-nitro-2-oxoquinolin-3-yl)oxy-N-methylacetamide

InChI

InChI=1S/C14H15N3O5/c1-3-16-11-5-4-10(17(20)21)6-9(11)7-12(14(16)19)22-8-13(18)15-2/h4-7H,3,8H2,1-2H3,(H,15,18)

InChI Key

LFXRWMYSIINRGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)NC

Origin of Product

United States

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